molecular formula C5H4O5-2 B1197944 alpha-Ketoglutarate CAS No. 64-15-3

alpha-Ketoglutarate

Cat. No. B1197944
CAS RN: 64-15-3
M. Wt: 144.08 g/mol
InChI Key: KPGXRSRHYNQIFN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 2-oxoglutaric acid. It has a role as a human metabolite, an algal metabolite and a Saccharomyces cerevisiae metabolite. It derives from a glutarate(2-). It is a conjugate base of a 2-oxoglutarate(1-).
A family of compounds containing an oxo group with the general structure of 1,5-pentanedioic acid. (From Lehninger, Principles of Biochemistry, 1982, p442)

Scientific Research Applications

  • Central Role in Metabolism : AKG is crucial in the Krebs cycle, influencing the overall rate of the citric acid cycle. It serves as a nitrogen scavenger and a source of glutamate and glutamine, which are vital for protein synthesis and muscle health. It's also a significant fuel for gastrointestinal tract cells (Wu et al., 2016).

  • Biotechnological Production : Microorganisms like bacteria and yeasts are studied for their ability to produce AKG. This has applications in the synthesis of heterocycles, dietary supplements, wound healing compounds, and new elastomers (Otto et al., 2011).

  • Extension of Lifespan : Research on mice has shown that AKG can extend lifespan and reduce age-related diseases. It acts by inhibiting ATP synthase and TOR, two key aging-related pathways (Asadi Shahmirzadi et al., 2020).

  • Clinical Nutrition and Metabolic Care : AKG as an ornithine salt can enhance glutamine synthesis, important for adapting to trauma. It improves gut functions and has anabolic actions on protein metabolism, which can be useful in clinical settings (Cynober, 1999).

  • Protective Effects on Intestinal Cells : AKG can protect against cellular damage, particularly in intestinal cells. It stabilizes mitochondrial membrane potential and reduces oxidative stress, thereby preventing apoptosis (Jiang et al., 2017).

  • Antioxidative Function : AKG acts as an antioxidant, reacting with hydrogen peroxide to form succinate, water, and carbon dioxide. This also leads to ATP production, highlighting its role in oxidative stress alleviation (Liu et al., 2018).

  • Myocardial Protection in Heart Surgery : Adding AKG to blood cardioplegia in heart surgery can reduce ischemic injury, possibly by enhancing myocardial oxidative capacity (Kjellman et al., 1995).

  • Influence on Renal Function : Post-surgery, alpha-KG enhances renal blood flow and may benefit renal function. This could be associated with its metabolic effects (Jeppsson et al., 1998).

  • Effect on Procollagen Production and Anti-Wrinkle Properties : Alpha-ketoglutarate stimulates procollagen production in human dermal fibroblasts and reduces UVB-induced wrinkle formation, suggesting potential applications in cosmetics and dermatology (Son et al., 2007).

properties

CAS RN

64-15-3

Product Name

alpha-Ketoglutarate

Molecular Formula

C5H4O5-2

Molecular Weight

144.08 g/mol

IUPAC Name

2-oxopentanedioate

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/p-2

InChI Key

KPGXRSRHYNQIFN-UHFFFAOYSA-L

SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-]

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-]

Other CAS RN

64-15-3

synonyms

2 Ketoglutarate
2 Ketoglutaric Acid
2 Oxoglutarate
2 Oxoglutaric Acid
2-ketoglutarate
2-ketoglutaric acid
2-oxoglutarate
2-oxoglutaric acid
alpha Ketoglutarate
alpha Ketoglutaric Acid
alpha Ketoglutaric Acid, Diammonium Salt
alpha Ketoglutaric Acid, Dipotassium Salt
alpha Ketoglutaric Acid, Disodium Salt
alpha Ketoglutaric Acid, Monopotassium Salt
alpha Ketoglutaric Acid, Monosodium Salt
alpha Ketoglutaric Acid, Potassium Salt
alpha Ketoglutaric Acid, Sodium Salt
alpha Oxoglutarate
alpha-ketoglutarate
alpha-Ketoglutarate, Calcium
alpha-ketoglutaric acid
alpha-ketoglutaric acid, calcium salt (2:1)
alpha-ketoglutaric acid, diammonium salt
alpha-ketoglutaric acid, dipotassium salt
alpha-ketoglutaric acid, disodium salt
alpha-ketoglutaric acid, monopotassium salt
alpha-ketoglutaric acid, monosodium salt
alpha-ketoglutaric acid, potassium salt
alpha-ketoglutaric acid, sodium salt
alpha-oxoglutarate
Calcium alpha Ketoglutarate
calcium alpha-ketoglutarate
calcium ketoglutarate
Ketoglutaric Acid
Ketoglutaric Acids
oxogluric acid
Oxoglutarates

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The routes detailed in FIG. 12 are able to achieve the maximum theoretical 6-ACA yield of 0.8 moles 6-ACA per mole glucose utilized. The energetic yield is also favorable, with a maximum of 1.6 moles ATP per mole glucose utilized at the maximum product yield. The following assumptions were used to calculate yield: 1) phosphoenolpyruvate (PEP) carboxykinase is able to operate in the ATP-generating direction, 2) NH4 and 6-ACA are transported into the cell by proton antiport, and 3) succinic semialdehyde is formed from alpha-ketoglutarate and/or succinyl-CoA. Succinic semialdehyde dehydrogenase is a NAD(P)H and CoA-dependent aldehyde dehydrogenase that converts succinyl-CoA to succinic semialdehyde. Succinic semialdehyde is formed from alpha-ketoglutarate by two enzymes: alpha-ketoglutarate decarboxylase and 4-aminobutyrate transaminase.
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Synthesis routes and methods II

Procedure details

D-glutamate oxidase catalyzes the interaction of D-glutamate, water and oxygen to produce hydrogen peroxide, ammonia and 2-oxoglutarate; and
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Synthesis routes and methods III

Procedure details

For these enzymes, glucose oxidase catalyzes the reaction of β-D-glucose, water, and oxygen to produce hydrogen peroxide and gluconic acid. Galactose oxidase catalyzes the reaction of D-galactose and oxygen to produce hydrogen peroxide and D-galacto-hexodialdose. Urate oxidase catalyzes the reaction of uric acid, water, and oxygen to produce hydrogen peroxide, allantoin, and carbon dioxide. Choline oxidase catalyzes the reaction of choline and oxygen to produce hydrogen peroxide and betaine aldehyde. D-amino acid oxidase catalyzes the reaction of D-amino acids such as D-proline, D-methionine, D-isoleucine, D-alanine, D-valine, or D-phenylalanine with water and oxygen to produce hydrogen peroxide, ammonia, and the α-keto acid corresponding to the D-amino acid being oxidized. D-glutamate oxidase catalyzes the reaction of D-glutamic acid, water, and oxygen to produce hydrogen peroxide, ammonia, and 2-ketoglutarate. Glycine oxidase catalyzes the reaction of glycine, water, and oxygen to produce hydrogen peroxide, ammonia, and glyoxylic acid. Glycolic acid oxidase (also known as 2-hydroxyacid oxidase) catalyzes the reaction of glycolic acid and oxygen to produce 2-ketoacetic acid and hydrogen peroxide. L-sorbose oxidase catalyzes the reaction of L-sorbose and oxygen to produce 5-dehydro-D-fructose and hydrogen peroxide. Alcohol oxidase catalyzes the reaction of a lower primary alcohol or an unsaturated alcohol and oxygen to produce the corresponding aldehyde and hydrogen peroxide. Amine oxidase catalyzes the reaction of an amine, typically a primary amine, but also, in some cases, a secondary or tertiary amine, water, and oxygen to produce the corresponding aldehyde, ammonia, and hydrogen peroxide. In an illustrative reaction, glucose oxidase catalyzes the reaction of β-D-glucose, water, and oxygen during application to the outer ear to produce hydrogen peroxide and gluconic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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